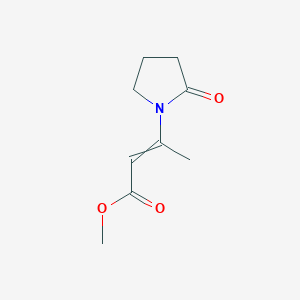
Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring attached to a butenoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate typically involves the reaction of pyrrolidinone derivatives with butenoate esters under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where the pyrrolidinone is reacted with methyl acrylate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidinone moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of Pd/C catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone core but lacks the butenoate ester.
Methyl 3-pyrrolidin-1-yl-but-2-enoate: Similar structure but with different substituents on the pyrrolidinone ring.
N-methylpyrrolidinone: A simpler analog with a single methyl group on the nitrogen atom.
Uniqueness
Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate is unique due to its combination of the pyrrolidinone ring and butenoate ester, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
143140-58-3 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate |
InChI |
InChI=1S/C9H13NO3/c1-7(6-9(12)13-2)10-5-3-4-8(10)11/h6H,3-5H2,1-2H3 |
Clave InChI |
QXFDOPNPXDNCLR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OC)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


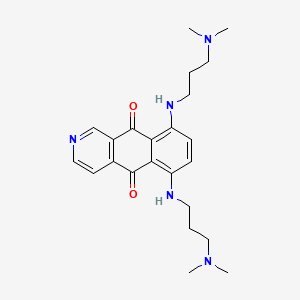
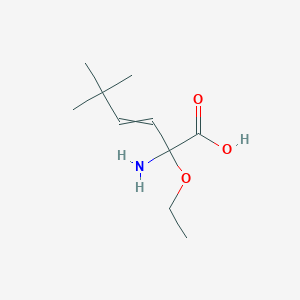

![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
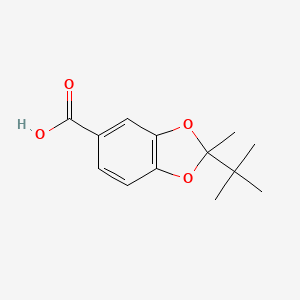
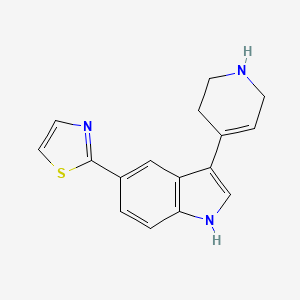
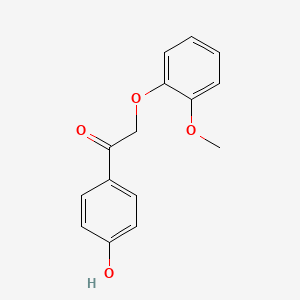
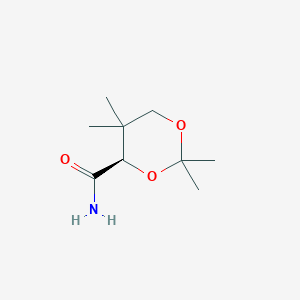
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
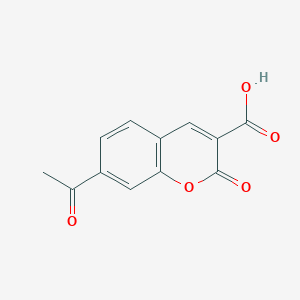
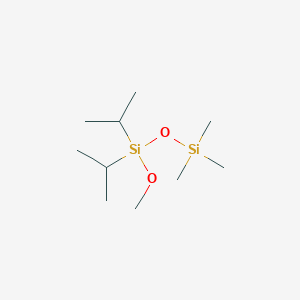
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
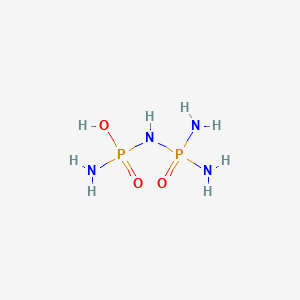
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
